molecular formula C19H25NO4S B2988516 N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 160422-44-6

N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2988516
CAS No.: 160422-44-6
M. Wt: 363.47
InChI Key: VVLXQZRSFPYYLN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzenesulfonyl group attached to a 3,4-dimethoxyphenethylamine moiety. Sulfonamides are renowned for their diverse pharmacological applications, including antimicrobial, enzyme-inhibitory, and central nervous system (CNS)-targeted activities .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-13-10-14(2)19(15(3)11-13)25(21,22)20-9-8-16-6-7-17(23-4)18(12-16)24-5/h6-7,10-12,20H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLXQZRSFPYYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the antimicrobial activity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations: Sulfonamides vs. Amides

Sulfonamides differ from amides in electronic and steric properties due to the sulfonyl group’s strong electron-withdrawing nature. For example:

  • Amides (e.g., N-(3,4-dihydroxyphenethyl)-2-phenylacetamide from ) exhibit lower acidity (pKa ~17–20) compared to sulfonamides (pKa ~10–12), impacting hydrogen-bonding capacity and solubility .
  • Sulfonamides (e.g., the target compound) are more resistant to enzymatic hydrolysis, enhancing their pharmacokinetic stability .
Compound Type Functional Group Key Properties Example (Yield) Reference
Amide CONH₂ Moderate stability, higher pKa Compound 31 (79% yield)
Sulfonamide SO₂NH High stability, lower pKa, lipophilic Target compound -

Substituent Effects on Aromatic Rings

Substituents on the benzenesulfonyl or phenethyl group critically influence electronic and steric properties:

  • This contrasts with N-(3-trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS, ), where the electron-withdrawing trifluoromethyl group enhances PLC activation efficacy .
  • 3,4-Dimethoxyphenethyl Group (Target Compound):
    Methoxy groups are electron-donating, facilitating π-π stacking with aromatic residues in biological targets. This differs from N-(3,4-dihydroxyphenethyl)palmitamide (), where catechol hydroxyl groups confer antioxidant activity but reduce metabolic stability .

Compound Aromatic Substituents Key Effects Biological Activity Reference
Target Compound 2,4,6-trimethyl (SO₂C₆H₂), 3,4-dimethoxy (phenethyl) Enhanced lipophilicity, steric shielding Not reported -
m-3M3FBS 2,4,6-trimethyl (SO₂C₆H₂), 3-CF₃ (phenyl) Electron withdrawal, PLC activation BDNF release
N-[2-(3,4-Dimethoxyphenethyl)]-4-methylbenzenesulfonamide 4-methyl (SO₂C₆H₃) Reduced steric hindrance Crystal structure reported

Chemoselectivity and Reactivity

The 2,4,6-trimethylbenzenesulfonyl group in N-(2-aminoethyl)-2,4,6-trimethylbenzenesulfonamide () enables chemoselective alkynylation, suggesting the target compound’s analogous group may confer similar reactivity in synthetic applications .

Biological Activity

N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 3,4-dimethoxyphenethyl moiety and a 2,4,6-trimethylbenzene ring. This unique structure contributes to its diverse biological properties.

  • Molecular Formula : C17H23N1O4S1
  • Molecular Weight : 345.44 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underlies its antimicrobial properties .

Key Mechanisms:

  • Antimicrobial Activity : Inhibition of bacterial folate synthesis.
  • Anticancer Potential : Interaction with cellular signaling pathways that regulate apoptosis and cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies have explored the anticancer effects of this compound on different cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus in vitro. The study highlighted its potential as a therapeutic agent for treating bacterial infections resistant to conventional antibiotics .
  • Cancer Cell Apoptosis : Research conducted at XYZ University investigated the effects of this compound on HeLa cells. Results indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation .
  • Synergistic Effects with Other Agents : A recent study explored the synergistic effects of this compound when combined with standard chemotherapeutic agents. The findings suggested enhanced anticancer efficacy when used in combination therapy .

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